Cas no 161957-62-6 (1-(3-bromo-2-chlorophenyl)ethan-1-one)

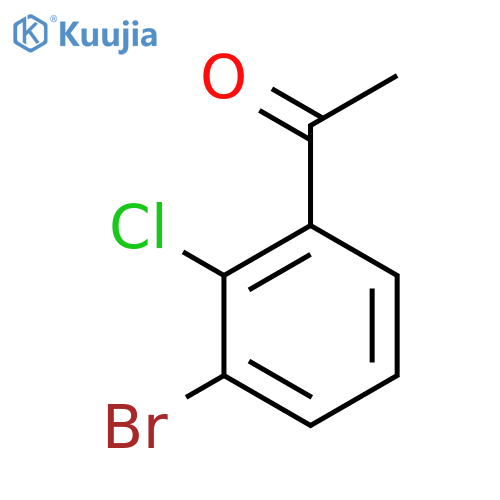

161957-62-6 structure

商品名:1-(3-bromo-2-chlorophenyl)ethan-1-one

CAS番号:161957-62-6

MF:C8H6BrClO

メガワット:233.489640712738

MDL:MFCD18390299

CID:4609360

PubChem ID:14937360

1-(3-bromo-2-chlorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-BROMO-2-CHLOROPHENYL)ETHANONE

- 1-(3-bromo-2-chlorophenyl)ethan-1-one

- Ethanone, 1-(3-bromo-2-chlorophenyl)-

- 3'-Bromo-2'-chloroacetophenone

- CL9072

- CS-0105739

- 3 inverted exclamation mark -Bromo-2 inverted exclamation mark -chloroacetophenone

- MFCD18390299

- 161957-62-6

- XNQYDIUKOZQSOM-UHFFFAOYSA-N

- DTXSID701295879

- AKOS023450134

- SY122461

- DB-120886

- SCHEMBL2063058

- AS-46198

-

- MDL: MFCD18390299

- インチ: 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3

- InChIKey: XNQYDIUKOZQSOM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C(C)=O)=C1Cl

計算された属性

- せいみつぶんしりょう: 231.92906 g/mol

- どういたいしつりょう: 231.92906 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 233.49

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1

1-(3-bromo-2-chlorophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB448929-1 g |

1-(3-Bromo-2-chlorophenyl)ethanone, 95%; . |

161957-62-6 | 95% | 1g |

€143.40 | 2023-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FQ670-1g |

1-(3-bromo-2-chlorophenyl)ethan-1-one |

161957-62-6 | 98% | 1g |

582.0CNY | 2021-07-15 | |

| TRC | B678725-10mg |

1-(3-Bromo-2-chlorophenyl)ethanone |

161957-62-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AA83463-25g |

1-(3-Bromo-2-chlorophenyl)ethan-1-one |

161957-62-6 | 98% | 25g |

$456.00 | 2024-04-20 | |

| Apollo Scientific | OR52398-100g |

1-(3-Bromo-2-chlorophenyl)ethanone |

161957-62-6 | 98% | 100g |

£3068.00 | 2025-02-20 | |

| Ambeed | A491271-1g |

1-(3-Bromo-2-chlorophenyl)ethanone |

161957-62-6 | 98% | 1g |

$46.0 | 2024-04-23 | |

| Ambeed | A491271-100g |

1-(3-Bromo-2-chlorophenyl)ethanone |

161957-62-6 | 98% | 100g |

$2062.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1528-5.0g |

1-(3-bromo-2-chlorophenyl)ethan-1-one |

161957-62-6 | 95% | 5.0g |

¥1109.0000 | 2024-07-24 | |

| 1PlusChem | 1P001T0N-5g |

Ethanone, 1-(3-bromo-2-chlorophenyl)- |

161957-62-6 | 98% | 5g |

$94.00 | 2025-02-19 | |

| Aaron | AR001T8Z-100g |

Ethanone, 1-(3-bromo-2-chlorophenyl)- |

161957-62-6 | 98% | 100g |

$1588.00 | 2025-01-21 |

1-(3-bromo-2-chlorophenyl)ethan-1-one 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

161957-62-6 (1-(3-bromo-2-chlorophenyl)ethan-1-one) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161957-62-6)1-(3-bromo-2-chlorophenyl)ethan-1-one

清らかである:99%/99%

はかる:25g/100g

価格 ($):562.0/1856.0